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molecular formula C9H13NO B363911 3-Methoxyphenethylamine CAS No. 2039-67-0

3-Methoxyphenethylamine

Cat. No. B363911
M. Wt: 151.21 g/mol
InChI Key: WJBMRZAHTUFBGE-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 2, 1-methoxy-3-(2-nitro-vinyl)-benzene (I-11a: 10.5 g, 58.659 mmol) in dry THF (110 mL) was reacted with LAH (6.68 g, 175.97 mmol) to afford 6.5 g of the product (73% yield).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=[CH:10][N+:11]([O-])=O)[CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
COC1=CC(=CC=C1)C=C[N+](=O)[O-]
Step Two
Name
Quantity
6.68 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
110 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions and workup

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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